molecular formula C17H24Cl2O3 B12721431 Nonyl (2,4-dichlorophenoxy)acetate CAS No. 55617-55-5

Nonyl (2,4-dichlorophenoxy)acetate

Cat. No.: B12721431
CAS No.: 55617-55-5
M. Wt: 347.3 g/mol
InChI Key: ROCGYVVXBRTTJN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is nonyl 2-(2,4-dichlorophenoxy)acetate , reflecting its esterification of 2,4-dichlorophenoxyacetic acid with nonanol. The structural formula follows the pattern of alkyl esters derived from 2,4-D, where the carboxylic acid group of 2,4-D is replaced by a nonyloxy carbonyl moiety.

Common synonyms include:

  • 2,4-Dichlorophenoxyacetic acid nonyl ester
  • Nonyl ester of 2,4-D
  • 2-(2,4-Dichlorophenoxy)acetic acid nonyl ester

While the compound’s CAS registry number is not explicitly listed in available databases, its parent acid, 2,4-dichlorophenoxyacetic acid, is well-documented under CAS 94-75-7.

Molecular Structure and Stereochemical Considerations

The molecular structure of this compound consists of three primary components:

  • A 2,4-dichlorophenoxy group (C₆H₃Cl₂O–) substituted at the 2- and 4-positions of the benzene ring.
  • An acetate linkage (–O–CH₂–COO–) bridging the phenoxy group and the nonyl chain.
  • A nonyl alkyl chain (C₉H₁₉–) attached via the ester oxygen.

The compound lacks chiral centers due to the planar geometry of the benzene ring and the absence of stereogenic atoms in the acetate or nonyl groups. The nonyl chain is typically linear, minimizing steric hindrance and ensuring conformational flexibility.

Molecular Formula : C₁₇H₂₃Cl₂O₃
Molecular Weight : 347.27 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, O=16.00).

Physicochemical Properties

This compound exhibits properties characteristic of lipophilic esters, differing significantly from its polar parent acid. Key physicochemical parameters include:

Property Value/Range Basis of Estimation
Solubility in Water < 10 mg/L (25°C) Low polarity of ester group
log P (Octanol-Water) ~4.5–5.2 Alkyl chain hydrophobicity
Melting Point Not readily available Likely < 0°C (liquid state)
Vapor Pressure ~1 × 10⁻⁶ mmHg (20°C) Similar to 2,4-D esters

The ester’s low water solubility and high log P value underscore its affinity for nonpolar environments, making it suitable for formulations requiring prolonged herbicidal activity in lipid-rich matrices.

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the compound’s structural features:

Infrared Spectroscopy (IR) :

  • C=O Stretch : A strong absorption band near 1740 cm⁻¹ confirms the ester carbonyl group.
  • Aromatic C–Cl Stretch : Peaks at 550–850 cm⁻¹ correspond to the dichlorinated benzene ring.
  • C–O–C Asymmetric Stretch : Bands at 1250–1050 cm⁻¹ indicate the ester linkage.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
    • Aromatic protons (C₆H₃Cl₂–): δ 6.8–7.4 ppm (doublets and a triplet from meta/para chlorine substituents).

      – Methylene groups (–O–CH₂–COO–): δ 4.2–4.5 ppm (singlet for –CH₂– adjacent to oxygen).

      – Nonyl chain protons: δ 0.8–1.6 ppm (broad multiplet for –(CH₂)₈CH₃).
  • ¹³C NMR :
    – Carbonyl carbon: δ 170–172 ppm.
    – Aromatic carbons: δ 120–140 ppm (split by chlorine substituents).

Mass Spectrometry (MS) :

  • Molecular Ion Peak : m/z 347 (C₁₇H₂₃Cl₂O₃⁺), with a chlorine isotope pattern (3:1 ratio for [M]⁺ and [M+2]⁺).
  • Fragment Ions :
    m/z 220 (loss of nonyl chain: C₉H₁₉O⁻).
    m/z 161 (dichlorophenoxy fragment: C₆H₃Cl₂O⁺).

These techniques collectively validate the compound’s structural identity and differentiation from related 2,4-D derivatives.

Properties

CAS No.

55617-55-5

Molecular Formula

C17H24Cl2O3

Molecular Weight

347.3 g/mol

IUPAC Name

nonyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C17H24Cl2O3/c1-2-3-4-5-6-7-8-11-21-17(20)13-22-16-10-9-14(18)12-15(16)19/h9-10,12H,2-8,11,13H2,1H3

InChI Key

ROCGYVVXBRTTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-D nonyl ester is synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2,4-D nonyl ester involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors is common to enhance production efficiency and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-D nonyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxyacetic acid and nonyl alcohol.

    Oxidation: Various oxidized derivatives of the ester.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Agricultural Applications

Herbicide Formulation
Nonyl (2,4-dichlorophenoxy)acetate is primarily utilized in the formulation of herbicides. It acts as a surfactant that enhances the efficacy of 2,4-dichlorophenoxyacetic acid by improving its absorption and distribution on plant surfaces. This property is crucial for increasing the herbicide's effectiveness against broadleaf weeds in various crops.

Case Study: Efficacy in Crop Management
A study conducted in Nebraska demonstrated the effectiveness of herbicides containing 2,4-dichlorophenoxyacetic acid, with nonyl acetate enhancing the performance. The research indicated a significant reduction in weed biomass when applying formulations with nonyl acetate compared to those without it .

Environmental Monitoring

Biomonitoring Studies
this compound has been involved in biomonitoring studies assessing exposure levels among agricultural workers. These studies measure urinary levels of 2,4-dichlorophenoxyacetic acid to evaluate occupational exposure risks. Findings suggest that workers involved in mixing and applying herbicides exhibit higher concentrations of the compound, highlighting the need for safety measures .

Table 1: Urinary Levels of 2,4-D Among Agricultural Workers

StudySample SizeAverage Urinary Level (mg/L)Exposure Type
Curwin et al. (2005)27<LODNon-exposed
Cooper et al. (2001)920Pregnant workers
Bakke et al. (2009)300.2Crop applicators

Health Risk Assessments

Epidemiological Studies
Research has linked exposure to 2,4-dichlorophenoxyacetic acid with potential health risks, including non-Hodgkin lymphoma. A case-control study indicated a correlation between prolonged exposure and increased incidence rates among agricultural workers . this compound's role as a carrier for this herbicide necessitates further investigation into its health implications.

Table 2: Health Risk Associations with 2,4-D Exposure

StudyPopulationOdds Ratio (OR)Exposure Duration
Epidemiology Study (1990)Farmers1.5>20 days/year
Agricultural Health StudyApplicators3.1>20 days/year

Industrial Applications

Chemical Intermediate
this compound serves as an intermediate in the synthesis of other chemical compounds used in agricultural products and industrial applications. Its properties as a surfactant make it valuable in formulating various chemical products beyond herbicides.

Mechanism of Action

The mechanism of action of 2,4-D nonyl ester involves its absorption by plant tissues, where it is converted to 2,4-dichlorophenoxyacetic acid. The acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds . The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Ester Derivatives of 2,4-D

Esterification of 2,4-D with different alkyl chains alters physicochemical properties, bioavailability, and herbicidal activity. Key analogues include:

Table 1: Comparative Data for 2,4-D Ester Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Herbicidal Activity (Relative to 2,4-D Acid) Solubility in Water (mg/L)
Ethyl (2,4-D) ester C₁₀H₁₀Cl₂O₃ 249.09 533-23-3 1.2–1.5× 20–50
Isooctyl (2,4-D) ester C₁₆H₂₂Cl₂O₃ 333.25 1928-44-5 1.3–1.6× <10
2-Ethylhexyl (2,4-D) ester C₁₆H₂₂Cl₂O₃ 333.25 1928-44-5 1.4–1.7× <10
Isopropyl (2,4-D) ester C₁₁H₁₂Cl₂O₃ 263.12 94-11-1 1.1–1.3× 30–60
Nonyl (2,4-D) ester C₁₇H₂₄Cl₂O₃ 347.28 Not explicitly reported Predicted: 1.5–1.8× Predicted: <5

Key Findings :

  • Longer alkyl chains (e.g., isooctyl, 2-ethylhexyl) reduce water solubility and enhance cuticular penetration, increasing herbicidal efficacy in hydrophobic environments .
  • Nonyl ester, with a C₉ chain, is expected to exhibit even lower solubility and higher persistence in soil compared to shorter esters .

Herbicidal Ionic Liquids (HILs)

HILs combine 2,4-D anions with cationic surfactants, improving stability and reducing volatility. Examples include:

Table 2: Activity of 2,4-D-Based HILs vs. Esters
Compound Name Herbicidal Activity (Field Efficacy) Environmental Impact (Biodegradability)
Alkyldi(2-hydroxyethyl)methylammonium (2,4-D) 1.5–2.0× 2,4-D dimethylammonium salt Moderate (slower degradation)
Didecyldimethylammonium (2,4-D) 1.6–2.2× Low (toxic to microbial communities)
Nonyl (2,4-D) ester Predicted: 1.5–1.8× dimethylammonium Predicted: Low (persistent due to hydrophobicity)

Key Findings :

  • HILs demonstrate superior activity to conventional salts (e.g., dimethylammonium) due to enhanced surfactant properties .
  • Nonyl ester, while lacking ionic character, may outperform HILs in rainfastness but poses higher risks of bioaccumulation .

Toxicity and Environmental Impact

  • Ethyl ester: Lower toxicity to non-target species (e.g., LD₅₀ > 2,000 mg/kg in rats) compared to HILs, which show marked inhibition of biogas-producing microbes at 100 mg/L .
  • Isooctyl/2-ethylhexyl esters : Linked to chronic toxicity in amphibians at sublethal concentrations (EC₅₀ = 5–10 µg/L) .

Biological Activity

Nonyl (2,4-dichlorophenoxy)acetate is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Understanding its biological activity is crucial for evaluating its environmental impact and potential health risks associated with exposure. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

Chemical Structure:

  • This compound consists of a nonyl group attached to the 2,4-dichlorophenoxyacetic acid moiety. The presence of the nonyl group enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

  • Herbicidal Properties:
    • This compound exhibits herbicidal activity similar to that of 2,4-D. It is effective against broadleaf weeds by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
    • Studies indicate that esters like nonyl (2,4-D) tend to be less toxic to non-target organisms compared to their acid counterparts, suggesting a potential for safer application in agricultural settings .
  • Toxicological Effects:
    • Acute Toxicity: Acute exposure to 2,4-D has been associated with severe poisoning cases, such as a reported incident where a young female farmer died after ingesting the compound . Symptoms included loss of consciousness and excessive salivation.
    • Chronic Effects: Research indicates that chronic exposure may lead to various health concerns, including potential carcinogenic effects and reproductive toxicity . However, the evidence remains inconclusive for nonyl (2,4-D) specifically.
  • Environmental Impact:
    • This compound can affect aquatic ecosystems. High concentrations have been shown to inhibit nitrogen fixation in algae and affect cell division in phytoplankton . Such impacts raise concerns about its use near water bodies.

Case Study: Human Poisoning Incident

A significant case involved a 23-year-old female who ingested approximately 30 mL of 2,4-D in a suicide attempt. Initial treatment was misdirected towards organophosphate poisoning due to overlapping symptoms. This highlights the need for awareness regarding the toxicological profile of 2,4-D derivatives .

Epidemiological Studies

A review of epidemiological literature suggests associations between 2,4-D exposure and health issues such as non-Hodgkin lymphoma and other cancers. However, many studies lack precision and reproducibility . The U.S. EPA classifies 2,4-D as not classifiable regarding human carcinogenicity due to insufficient evidence .

Toxicokinetics

Absorption and Metabolism:

  • Following exposure, 2,4-D is rapidly absorbed and metabolized in humans. Studies show it is primarily excreted unmetabolized through urine with a half-life ranging from 10 to 33 hours .

Renal Toxicity:

  • The kidney has been identified as a primary target organ for toxicity in animal studies. Alterations in renal function have been observed at doses exceeding renal clearance thresholds .

Summary Table of Key Findings

Study/SourceFindingsImplications
Case Report Severe poisoning case linked to ingestionHighlights acute toxicity risks
Epidemiological Review Associations with cancer; inconclusive resultsNeed for further research on long-term effects
Environmental Study Inhibition of nitrogen fixation in aquatic algaePotential ecological risks

Q & A

Q. What are the optimal synthetic pathways for preparing Nonyl (2,4-dichlorophenoxy)acetate?

Methodological Answer: Esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with nonyl alcohol under acidic catalysis is the primary route. A typical procedure involves refluxing 2,4-D with nonyl alcohol in methanol using concentrated sulfuric acid as a catalyst (4–6 hours), followed by ice-water quenching, filtration, and recrystallization from ethanol . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) and monitoring reaction progress via TLC or FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹).

Q. How can spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR will show resonances for the nonyl chain (δ 0.8–1.5 ppm, multiplet) and the aromatic protons (δ 6.8–7.4 ppm, doublets for dichlorophenoxy groups). ¹³C NMR confirms the ester carbonyl at ~170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 332.1017 (calculated for C₁₇H₂₂Cl₂O₃), with fragmentation patterns indicating loss of the nonyl chain (e.g., m/z 221 for 2,4-D acid) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software can refine structures, resolving bond angles and coordination behavior (e.g., metal complexes) .

Q. What are the solubility and stability profiles of this compound in environmental matrices?

Methodological Answer:

  • Solubility : The compound is hydrophobic (log P ~4.5–5.0) due to the nonyl chain, with limited water solubility (<0.1 mg/L). Solubility in organic solvents (e.g., hexane, acetonitrile) should be tested via gravimetric analysis .
  • Stability : Hydrolysis studies under varying pH (e.g., pH 4–9 buffers) can quantify degradation rates. GC-MS or LC-HRMS identifies breakdown products like 2,4-D acid .

Q. How can researchers prepare analytical standards for environmental detection?

Methodological Answer:

  • Stock Solutions : Dissolve in acetonitrile (1 mg/mL) and dilute to working concentrations (e.g., 1–100 µg/mL). Validate purity via HPLC-UV (λ = 280 nm) .
  • Isotope-Labeled Standards : Use deuterated analogs (e.g., nonyl-d₁₇) as internal standards for LC-MS quantification to correct matrix effects .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer: Store in amber glass vials at –20°C under inert gas (N₂/Ar) to minimize oxidation. Monitor stability via periodic HPLC analysis; degradation >5% over 6 months suggests reformulation .

Advanced Research Questions

Q. How do soil mineral interactions influence the environmental mobility of this compound?

Methodological Answer:

  • Sorption Studies : Batch experiments with soil components (e.g., kaolinite, humic acid) quantify adsorption coefficients (Kd). FTIR and XRD reveal binding mechanisms (e.g., hydrogen bonding to silanol groups) .
  • Coordination Chemistry : The ester’s carboxylate group forms complexes with Ca²⁺/Fe³⁺, altering solubility. EXAFS and single-crystal XRD resolve metal-ligand bond distances .

Q. What advanced techniques identify degradation metabolites in aquatic systems?

Methodological Answer:

  • LC-HRMS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Metabolites like 2,4-D acid (m/z 221.0374) and chlorinated phenols are identified via fragmentation trees .
  • Stable Isotope Probing : ¹³C-labeled nonyl chains track biodegradation pathways in microbial communities via NMR or NanoSIMS .

Q. How can computational modeling predict the compound’s ecotoxicological risks?

Methodological Answer:

  • QSAR Models : Use software like EPI Suite to estimate toxicity (e.g., LC50 for fish) from log P and molecular descriptors. Validate with Daphnia magna acute toxicity assays .
  • Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation potential .

Q. What methodologies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent choice, exposure time) causing discrepancies.
  • Dose-Response Curves : Reproduce assays (e.g., algal growth inhibition) under standardized OECD protocols to isolate confounding factors .

Q. How does the nonyl chain length impact enzymatic hydrolysis rates compared to shorter esters?

Methodological Answer:

  • Kinetic Studies : Compare hydrolysis half-lives (t₁/₂) of nonyl, octyl, and butyl esters using liver microsomes or esterase enzymes. LC-MS monitors ester cleavage rates .
  • Crystallography : Resolve enzyme-substrate complexes (e.g., with Candida antarctica lipase B) to identify steric hindrance effects from the nonyl chain .

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